Cas no 2228869-63-2 (4-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylbutanoic acid)
4-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylbutanoic acid
- 2228869-63-2
- EN300-1753416
- 4-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]butanoic acid
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- Inchi: 1S/C14H23NO2/c1-10(2)9-15-11(3)8-13(12(15)4)6-5-7-14(16)17/h8,10H,5-7,9H2,1-4H3,(H,16,17)
- InChI Key: RFBZVRVODFDHSE-UHFFFAOYSA-N
- SMILES: OC(CCCC1C=C(C)N(C=1C)CC(C)C)=O
Computed Properties
- Exact Mass: 237.172878976g/mol
- Monoisotopic Mass: 237.172878976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 42.2Ų
4-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1753416-0.05g |
4-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]butanoic acid |
2228869-63-2 | 0.05g |
$1188.0 | 2023-09-20 | ||
| Enamine | EN300-1753416-0.1g |
4-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]butanoic acid |
2228869-63-2 | 0.1g |
$1244.0 | 2023-09-20 | ||
| Enamine | EN300-1753416-0.25g |
4-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]butanoic acid |
2228869-63-2 | 0.25g |
$1300.0 | 2023-09-20 | ||
| Enamine | EN300-1753416-0.5g |
4-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]butanoic acid |
2228869-63-2 | 0.5g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1753416-1.0g |
4-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]butanoic acid |
2228869-63-2 | 1g |
$1414.0 | 2023-06-03 | ||
| Enamine | EN300-1753416-2.5g |
4-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]butanoic acid |
2228869-63-2 | 2.5g |
$2771.0 | 2023-09-20 | ||
| Enamine | EN300-1753416-5.0g |
4-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]butanoic acid |
2228869-63-2 | 5g |
$4102.0 | 2023-06-03 | ||
| Enamine | EN300-1753416-10.0g |
4-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]butanoic acid |
2228869-63-2 | 10g |
$6082.0 | 2023-06-03 | ||
| Enamine | EN300-1753416-1g |
4-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]butanoic acid |
2228869-63-2 | 1g |
$1414.0 | 2023-09-20 | ||
| Enamine | EN300-1753416-5g |
4-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]butanoic acid |
2228869-63-2 | 5g |
$4102.0 | 2023-09-20 |
4-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylbutanoic acid Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 4-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylbutanoic acid
4-2,5-Dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylbutanoic Acid: A Comprehensive Overview
4-2,5-Dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylbutanoic acid (CAS No. 2228869-63-2) is a complex organic compound with a unique structure that has garnered attention in various fields of chemistry and pharmacology. This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in drug discovery. The molecule's structure is characterized by a pyrrole ring substituted with methyl groups at positions 2 and 5, a 2-methylpropyl group at position 1, and a butanoic acid moiety attached at position 3. These structural features contribute to its intriguing chemical properties and potential biological functions.
The synthesis of 4-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylbutanoic acid involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve the desired stereochemistry and regioselectivity. Recent advancements in asymmetric catalysis have enabled more efficient syntheses of such complex molecules, reducing production costs and enhancing scalability. Researchers have also explored green chemistry approaches to minimize environmental impact during the synthesis process.
One of the most significant areas of research involving this compound is its potential application in the pharmaceutical industry. Studies have shown that pyrrole derivatives like this compound exhibit promising anti-inflammatory, antioxidant, and anticancer activities. For instance, recent in vitro experiments have demonstrated that 4-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylbutanoic acid can inhibit the growth of certain cancer cell lines by targeting key enzymes involved in cell proliferation. These findings suggest that the compound could serve as a lead molecule for developing novel anticancer therapies.
In addition to its pharmacological applications, this compound has also been investigated for its role in agrochemicals. Its ability to interact with plant hormones has led to studies exploring its potential as a growth regulator or pest control agent. Field trials conducted in controlled environments have shown promising results, indicating that the compound could be an eco-friendly alternative to conventional pesticides.
The physical and chemical properties of 4-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylbutanoic acid are well-documented. Its molecular weight is approximately 307 g/mol, and it exists as a crystalline solid under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. Its melting point is around 150°C, and it is stable under normal storage conditions.
Recent spectroscopic studies have provided deeper insights into the electronic structure of this compound. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been employed to elucidate its conformational preferences and intermolecular interactions. These studies have revealed that the molecule adopts a specific conformation that maximizes intramolecular hydrogen bonding, which plays a crucial role in stabilizing its structure.
The biological activity of 4-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylbutanoic acid is closely tied to its ability to interact with cellular targets such as receptors and enzymes. Computational modeling has been instrumental in predicting these interactions, enabling researchers to design more potent analogs with improved bioavailability and efficacy. For example, molecular docking studies have identified key residues on target proteins that are critical for binding affinity.
In conclusion, 4-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-y lbutanoic acid (CAS No. 222886963) is a versatile compound with significant potential in multiple fields. Its unique structure, coupled with advancements in synthetic methodologies and biological research, positions it as a valuable tool for developing innovative solutions in medicine and agriculture. As research continues to uncover new applications for this compound, its role in scientific advancements is expected to grow further.
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